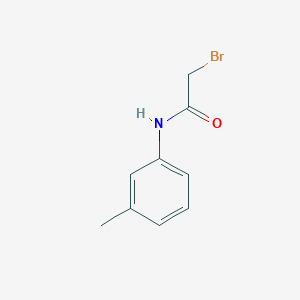

2-bromo-N-(3-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQVBULEPAWPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279999 | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-17-8 | |

| Record name | 5439-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Utility and Properties of 2-bromo-N-(3-methylphenyl)acetamide

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and an amide linkage, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. The reactivity of the α-carbon, activated by the adjacent carbonyl group, and the bromine atom's capacity as a good leaving group, allow for a variety of subsequent nucleophilic substitution reactions.[1]

This guide provides a comprehensive overview of a primary synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers and professionals in drug development and chemical synthesis.

Chemical Properties:

-

Molecular Formula: C₉H₁₀BrNO[2]

-

Molecular Weight: 228.09 g/mol [2]

-

Appearance: Typically a solid at room temperature.

Core Synthesis Pathway: Acylation of m-Toluidine

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between m-toluidine (3-methylaniline) and bromoacetyl bromide. In this reaction, the nucleophilic amino group of m-toluidine attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide. The reaction is typically performed in an aprotic solvent at reduced temperatures to manage its exothermic nature.

The overall reaction is as follows:

CH₃C₆H₄NH₂ (m-toluidine) + BrCOCH₂Br (Bromoacetyl bromide) → CH₃C₆H₄NHCOCH₂Br (this compound) + HBr

A base, such as pyridine or triethylamine, may be added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct that is formed, driving the reaction to completion.[1]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound. Quantities can be adjusted as needed, maintaining the appropriate molar ratios.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Melting point apparatus

Reagents:

-

m-Toluidine

-

Bromoacetyl bromide

-

Anhydrous 1,4-Dioxane (or other suitable aprotic solvent like THF or DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol/water mixture, petroleum ether)[1]

Procedure:

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere, dissolve m-toluidine (1.0 eq) in anhydrous 1,4-dioxane. Cool the flask to 0°C using an ice bath and begin stirring.

-

Reagent Addition: In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous 1,4-dioxane. Transfer this solution to the dropping funnel.

-

Reaction: Add the bromoacetyl bromide solution dropwise to the stirred m-toluidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C. A precipitate (m-toluidine hydrobromide) may form.

-

Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 3-5 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.[3]

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Isolation: Collect the crude solid by vacuum filtration and wash it sequentially with cold water and a small amount of cold petroleum ether to remove some impurities.

-

Neutralization (Alternative Work-up): Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove HBr, followed by a brine wash.

-

Drying and Concentration: Dry the isolated solid or the washed organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. Dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.[1] Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the most stable leaving group, the bromide ion (Br⁻), is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by a weak base in the reaction mixture (such as another molecule of m-toluidine or an added non-nucleophilic base) to yield the final, neutral this compound product and the corresponding hydrobromide salt.

Caption: Mechanism of nucleophilic acyl substitution for the synthesis.

Quantitative Data and Yield

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass / Volume | Molar Ratio |

| m-Toluidine | 107.15 | 50 | 5.36 g | 1.0 |

| Bromoacetyl bromide | 201.86 | 55 | 4.0 mL | 1.1 |

| Anhydrous 1,4-Dioxane | - | - | 100 mL | - |

| Product | 228.09 | - | - | - |

| Theoretical Yield | - | 50 | 11.4 g | - |

| Expected Yield Range | - | - | 70-90% | - |

Environment, Health, and Safety (EHS) Considerations

Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.

-

Hazard Identification:

-

m-Toluidine: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.

-

Bromoacetyl bromide: Causes severe skin burns and eye damage.[4] It is a lachrymator (induces tearing). Reacts violently with water.

-

2-bromoacetamides: Generally classified as toxic and irritants. Can cause skin and eye irritation.[5][6]

-

1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen and can cause organ damage.

-

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles and a face shield.

-

Flame-retardant laboratory coat.

-

-

Handling Procedures:

-

All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.

-

An emergency eyewash station and safety shower must be readily accessible.

-

Avoid contact with skin, eyes, and clothing.[6] In case of exposure, rinse immediately and thoroughly with water and seek medical attention.[7][8]

-

Quench excess bromoacetyl bromide carefully with a suitable alcohol (e.g., isopropanol) before disposal.

-

-

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

-

References

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]

- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.

-

PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

- Organic Syntheses. (1951). Acetamide, N-bromo-. Org. Synth., 31, 17. DOI: 10.15227/orgsyn.031.0017

- Organic Syntheses. (n.d.). N-(BROMOACETYL)- (2S)-BORNANE-10,2-SULTAM. Org. Synth., 98, 463-477.

- Nihemaiti, M., Le Roux, J., Hoppe-Jones, C., Reckhow, D. A., & Croué, J.-P. (2017). Formation of Haloacetonitriles, Haloacetamides, and Nitrogenous Heterocyclic Byproducts by Chloramination of Phenolic Compounds. Environmental Science & Technology, 51(1), 655–663.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

physicochemical properties of 2-bromo-N-(3-methylphenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-(3-methylphenyl)acetamide

Foreword for the Researcher

This document provides a comprehensive technical overview of the physicochemical properties, characterization, and chemical reactivity of this compound. As a key synthetic intermediate, understanding these core characteristics is paramount for its effective application in drug discovery and organic synthesis. This guide is structured not as a rigid data sheet, but as a narrative that explains the causality behind its properties and the experimental logic used to determine them.

It is important to note that while this compound is a structurally straightforward molecule, specific, experimentally-verified data sets such as melting point and spectroscopic analyses are not widely published in readily accessible databases. Therefore, this guide synthesizes data from closely related analogues, theoretical predictions, and established chemical principles to provide authoritative and actionable insights. The experimental protocols described herein are designed as self-validating systems for any researcher to confirm these properties in their own laboratory setting.

Chemical Identity and Structural Elucidation

This compound belongs to the class of α-haloacetamides. Its structure consists of a central acetamide functional group, which is N-substituted with a 3-methylphenyl (m-tolyl) ring and α-substituted with a bromine atom. This specific arrangement of functional groups dictates its reactivity and physical properties.

The bromine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications. The amide linkage and the aromatic ring provide structural rigidity and influence the molecule's solubility and crystalline nature.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| CAS Number | 25625-56-3 (Predicted) | N/A |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CBr | [2] |

| InChI Key | Inferred from structure | N/A |

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for designing reaction conditions, purification strategies, and formulation protocols.

Physical State and Appearance

Based on analogous compounds such as 2-bromoacetamide (solid) and N-(3-methylphenyl)acetamide (solid)[2], this compound is expected to be a white to off-white crystalline solid at standard temperature and pressure.

Melting and Boiling Point

-

Melting Point: The unbrominated parent compound, N-(3-methylphenyl)acetamide, has a melting point of 65.5 °C[2]. The simpler 2-bromoacetamide melts in the range of 87-91 °C. The addition of the bromine atom and the larger molecular structure typically increases the melting point due to stronger intermolecular forces. Therefore, a melting point higher than that of the parent amide is anticipated.

-

Boiling Point: Due to the potential for thermal decomposition, the boiling point is often determined under reduced pressure. The parent compound, N-(3-methylphenyl)acetamide, boils at 302.8 °C at 760 mmHg[2]. The brominated analogue would be expected to have a higher boiling point.

Solubility

Solubility is dictated by the principle of "like dissolves like."

-

Water Solubility: The parent compound is sparingly soluble in water (less than 1 mg/mL)[2]. The introduction of the hydrophobic bromine atom is expected to further decrease its aqueous solubility.

-

Organic Solvents: It is predicted to be soluble in common polar aprotic organic solvents such as acetone, ethyl acetate, and dichloromethane, which can effectively solvate the polar amide group and the aromatic ring.

Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of structural verification in organic chemistry. The following sections describe the expected spectral signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected vibrational frequencies for acetamides include a strong C=O stretch and N-H bands[3].

-

N-H Stretch: A sharp peak is expected in the range of 3250-3350 cm⁻¹, characteristic of a secondary amide N-H bond.

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹ (from the methyl and methylene groups).

-

Amide I Band (C=O Stretch): A very strong, sharp absorption is predicted around 1660-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

Amide II Band (N-H Bend): A strong peak is expected near 1530-1550 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Amide Proton (N-H): A broad singlet is expected between δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons (Ar-H): The four protons on the m-tolyl ring will appear in the aromatic region (δ 7.0-7.5 ppm) as a complex multiplet pattern.

-

Methylene Protons (-CH₂Br): A sharp singlet corresponding to the two protons on the carbon bearing the bromine atom is expected around δ 4.0-4.2 ppm.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons on the aromatic ring will appear upfield, around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range, corresponding to the carbons of the m-tolyl ring.

-

Methylene Carbon (-CH₂Br): The carbon attached to bromine will appear significantly upfield, around δ 28-35 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon signal will be the most upfield, typically around δ 21-22 ppm.

Experimental Protocols for Synthesis and Characterization

To ensure trustworthiness and provide a practical framework, the following protocols describe the synthesis and verification of the compound's properties.

Protocol 1: Synthesis via N-Acylation

This protocol is based on a standard and reliable method for amide bond formation from an amine and an acyl halide[4][5].

Objective: To synthesize this compound from 3-methylaniline and bromoacetyl bromide.

Materials:

-

3-Methylaniline (m-toluidine)

-

Bromoacetyl bromide

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glassware: Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Bromide: Dissolve bromoacetyl bromide (1.1 eq) in anhydrous DCM (20 mL) and add it to an addition funnel. Add the bromoacetyl bromide solution dropwise to the stirring aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization of Physicochemical Properties

Objective: To experimentally determine the melting point and confirm the structure using spectroscopy.

A. Melting Point Determination:

-

Place a small amount of the dry, purified crystalline product into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a rate of 2-3 °C per minute.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.

B. Spectroscopic Analysis:

-

FTIR: Obtain an infrared spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Compare the obtained peaks with the expected frequencies listed in Section 3.1.

-

NMR: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Verify the chemical shifts, integration, and multiplicity of the signals against the expected values described in Section 3.2.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic α-carbon and the nucleophilic amide nitrogen, although the latter's reactivity is significantly attenuated by resonance.

Alpha-Carbon Reactivity

The C-Br bond is polarized, making the α-carbon highly susceptible to attack by nucleophiles in Sₙ2 reactions. This reactivity is the cornerstone of its utility as an alkylating agent. The carbonyl group further activates this position by stabilizing the transition state. This makes α-bromoacetamides valuable precursors for synthesizing a wide range of heterocyclic compounds and other functionalized molecules[6].

Alpha-Proton Acidity

The protons on the α-carbon exhibit slight acidity due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom[7]. This allows for potential enolate formation under specific basic conditions, although this is less common than Sₙ2 substitution.

Diagram: Key Reactive Sites

Caption: Primary sites of chemical reactivity on the molecule.

Conclusion

This compound is a valuable synthetic building block whose utility is derived directly from its physicochemical properties. Its solid state, limited aqueous solubility, and defined thermal characteristics inform its handling and purification. The distinct spectroscopic signatures of its functional groups allow for unambiguous structural confirmation. Most importantly, the highly reactive C-Br bond at the α-position provides a reliable electrophilic site for carbon-carbon and carbon-heteroatom bond formation, cementing its role as a versatile intermediate for researchers in medicinal chemistry and materials science. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and effective utilization of this compound.

References

- This reference is not used in the text.

- This reference is not used in the text.

-

PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]

-

Karaduman, A. B., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

- This reference is not used in the text.

- This reference is not used in the text.

-

Stache, E. E., et al. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health. Retrieved from [Link]

- This reference is not used in the text.

-

Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

- This reference is not used in the text.

-

mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromoacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

- This reference is not used in the text.

Sources

- 1. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

2-bromo-N-(3-methylphenyl)acetamide CAS number 5439-17-8

An In-Depth Technical Guide to 2-bromo-N-(3-methylphenyl)acetamide (CAS 5439-17-8)

Introduction

This compound, identified by CAS Number 5439-17-8, is a halogenated aromatic amide. While not a household name, this compound represents a class of chemical reagents and intermediates that are fundamental to the progress of pharmaceutical and materials science research. Its structure, featuring a reactive bromoacetyl group attached to a substituted aniline ring, makes it a versatile building block for the synthesis of more complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a deeper understanding of the compound's properties, synthesis, reactivity, and potential applications. The focus is on the causality behind its chemical behavior and the practical methodologies required to handle and utilize it effectively in a laboratory setting.

Physicochemical and Structural Properties

The efficacy and behavior of a chemical compound are dictated by its physical and chemical properties. For this compound, these properties provide insight into its solubility, stability, and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5439-17-8 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1][3] |

| Density | 1.5 g/cm³ | [1] |

| Boiling Point | 351.5 °C at 760 mmHg | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1][3] |

| XLogP3 (Octanol/Water Partition Coeff.) | 2.4 - 2.5 | [1][3] |

| Refractive Index | 1.615 | [1] |

| Synonyms | 2-bromo-N-m-tolyl-acetamide, 2-bromo-5-methylacetanilide |[1] |

The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have solubility in a range of organic solvents but limited solubility in water.[1][3][4]

Synthesis and Reactivity

The primary and most direct method for synthesizing this compound is through the N-acylation of 3-methylaniline (m-toluidine). This reaction is a cornerstone of organic synthesis, forming an amide bond between the amine and a reactive acylating agent.

Causality of the Synthetic Pathway

The nitrogen atom in 3-methylaniline is nucleophilic due to its lone pair of electrons. It readily attacks the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This attack initiates a nucleophilic acyl substitution. A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) byproduct, driving the reaction to completion. Without a base, the acid byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for analogous compounds.[5]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Applications in Research and Drug Discovery

The primary value of this compound in a research context is its role as a reactive intermediate or a molecular scaffold. The presence of the α-bromo group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack, while the bromide ion is an excellent leaving group.

This reactivity is exploited in several ways:

-

Synthesis of Heterocycles: It serves as a precursor for building more complex heterocyclic systems, which are privileged structures in many pharmaceuticals.[6] The bromoacetyl moiety can react with various nucleophiles to form rings.

-

Covalent Inhibitors: In drug discovery, α-haloacetamides are frequently used as warheads to form covalent bonds with nucleophilic amino acid residues (like cysteine or histidine) in the active sites of target proteins. This irreversible binding can lead to potent and long-lasting therapeutic effects.

-

Linker Chemistry: The compound can be used to link different molecular fragments together, a common strategy in the development of probes, bioconjugates, and multifunctional drugs.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments and connectivity of all hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch and the C=O (amide) stretch.

-

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Br) in the sample, providing a confirmation of the empirical formula.

Safety, Handling, and Storage

Working with α-haloacetamides requires strict adherence to safety protocols. Based on safety data for analogous compounds, this compound should be considered hazardous.[9][10]

-

Hazards: It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10][11]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Conclusion

This compound (CAS 5439-17-8) is a valuable chemical entity whose significance lies not in its end-use applications but in its role as a versatile synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity, centered on the N-acylation synthesis route and the electrophilic nature of its bromoacetyl group, make it a reliable tool for chemists. For professionals in drug discovery and materials science, this compound offers a gateway to novel and complex molecules, enabling the exploration of new chemical space and the development of next-generation functional materials and therapeutics. Proper understanding of its synthesis, handling, and chemical logic is paramount to unlocking its full potential.

References

[13] Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link].

[14] PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link].

[5] Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Retrieved from [Link].

[15] National Center for Biotechnology Information. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. PubChem. Retrieved from [Link].

[16] Organic Syntheses. (1951). Acetamide, N-bromo-. Retrieved from [Link].

[17] Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link].

[3] National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. PubChem. Retrieved from [Link].

[18] Gowda, B. T., et al. (2009). 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide. PubMed. Retrieved from [Link].

[4] National Center for Biotechnology Information. (n.d.). N-(3-Methylphenyl)acetamide. PubChem. Retrieved from [Link].

[7] Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link].

[8] Yılmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link].

[19] Gowda, B. T., et al. (2010). 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link].

[20] Yılmaz, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. Retrieved from [Link].

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.cn]

- 12. fishersci.com [fishersci.com]

- 13. Acetamide, N-(3-methylphenyl)-2-bromo- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. prepchem.com [prepchem.com]

- 15. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | CID 2317152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 2,2,2-Tribromo-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,2,2-Tribromo-N-(3-methyl-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2,2,2-Tribromo-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-bromo-N-(3-methylphenyl)acetamide

Introduction

2-bromo-N-(3-methylphenyl)acetamide is a substituted acetamide derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its structure, featuring a reactive bromo-acetyl moiety and a substituted phenyl ring, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the requisite starting materials, the underlying reaction mechanisms, and the critical experimental considerations necessary for successful synthesis. We will explore two principal routes: the direct acylation of 3-methylaniline and a two-step approach involving a halogen exchange reaction.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Methylaniline (m-Toluidine) | 108-44-1 | C₇H₉N | 107.15 | Liquid, boiling point ~203 °C; toxic, skin irritant. |

| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.85 | Fuming liquid, lachrymator, moisture-sensitive. |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Colorless liquid, pungent odor, lachrymator. |

| 2-chloro-N-(3-methylphenyl)acetamide | 32428-61-8 | C₉H₁₀ClNO | 183.63 | Solid.[1] |

| Sodium Bromide (NaBr) | 7647-15-6 | NaBr | 102.89 | White crystalline solid, soluble in acetone. |

| Final Product | ||||

| This compound | 5439-17-8 | C₉H₁₀BrNO | 228.09 | Solid.[2][3] |

Synthetic Pathway I: Direct Acylation with Bromoacetyl Bromide

This is the most direct and atom-economical approach, involving a single synthetic step. The core of this method is the nucleophilic acyl substitution reaction between an amine and an acyl halide.

Core Directive & Starting Materials

The primary starting materials for this pathway are:

-

3-Methylaniline (m-Toluidine): This arylamine serves as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acylating agent.

-

Bromoacetyl bromide: This is a highly reactive electrophile and the source of the bromoacetyl group. Due to its reactivity and lachrymatory nature, it must be handled with extreme care in a well-ventilated fume hood. It is often prepared from acetic acid and bromine in the presence of a phosphorus catalyst.[4][5]

-

Aprotic Solvent: A non-reactive solvent is required to dissolve the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are common choices.

-

Non-Nucleophilic Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrogen bromide (HBr) gas that is generated as a byproduct. Without a base, the HBr would protonate the starting 3-methylaniline, forming an unreactive ammonium salt and halting the reaction.

Reaction Mechanism & Rationale

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The nitrogen atom of 3-methylaniline attacks the carbonyl carbon of bromoacetyl bromide.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which is a bromide ion (Br⁻).

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium bromide.

Experimental Protocol: General Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the acylation.

-

Reagent Addition: Add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous dichloromethane dropwise to the cooled amine solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[6]

Workflow Visualization```dot

Caption: Workflow for Two-Step Synthesis (Route II).

Comparative Analysis of Synthetic Routes

The choice between these two pathways depends on practical laboratory considerations.

| Feature | Pathway I: Direct Acylation | Pathway II: Two-Step Synthesis |

| Starting Materials | 3-Methylaniline, Bromoacetyl bromide | 3-Methylaniline, Chloroacetyl chloride , Sodium Bromide |

| Number of Steps | One | Two |

| Key Reagent | Bromoacetyl bromide: highly reactive, lachrymatory, less common. | Chloroacetyl chloride: less reactive, common, cheaper. |

| Advantages | - More atom-economical- Faster overall process time | - Avoids handling of bromoacetyl bromide- Uses more readily available and safer reagents |

| Disadvantages | - Requires handling a hazardous and moisture-sensitive reagent | - Lower overall yield due to two steps- Longer total reaction time |

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The direct acylation pathway is efficient but requires careful handling of the hazardous bromoacetyl bromide. The two-step pathway, involving the formation of a chloro-intermediate followed by a Finkelstein halogen exchange, offers a safer alternative by utilizing more common and stable starting materials. The ultimate selection of a synthetic route will be guided by the availability of reagents, the scale of the reaction, and the safety infrastructure available to the research professional. Both pathways are grounded in fundamental principles of organic chemistry and provide reliable access to this important synthetic intermediate.

References

-

PrepChem. Preparation of bromoacetyl bromide. Available from: [Link]

-

Organic Syntheses. Ethyl bromoacetate. Org. Syn. Coll. Vol. 3, p.381 (1955); Vol. 25, p.49 (1945). Available from: [Link]

-

Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. (2021). Available from: [Link]

-

Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Available from: [Link]

-

Gwynn, B., & Degering, E. F. The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus. Proceedings of the Indiana Academy of Science. Available from: [Link]

-

ScienceMadness Discussion Board. Bromoacetyl Bromide. (2015). Available from: [Link]

-

BYJU'S. Finkelstein Reaction. Available from: [Link]

-

Prakash Academy. Aniline-1 I Bromination of Aniline I Acetylation I Electrophilic Aromatic Substitution I Br-OH. (2021). Available from: [Link]

- Jiangsu Dacheng Pharma Tech Co Ltd. Method for preparing acetyl bromide from phosphorus tribromide. CN103724458A.

-

Wikipedia. Finkelstein reaction. Available from: [Link]

-

Khan Academy. Bromination of Aniline. Available from: [Link]

-

PrepChem. Preparation of N-(3-bromo-2-methylphenyl)acetamide. Available from: [Link]

-

Unacademy. Finkelstein Reaction. Available from: [Link]

-

Organic Syntheses. N-BROMOACETAMIDE. Org. Syn. 1951, 31, 17. Available from: [Link]

-

J&K Scientific LLC. Finkelstein Reaction. Available from: [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). Available from: [Link]

-

L.S.College, Muzaffarpur. Finkelstein reaction. (2020). Available from: [Link]

-

Homework.Study.com. Suggest a mechanism for the bromination of aniline. Available from: [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). Available from: [Link]

- Google Patents. Method for synthesizing bromoacetamide. CN101550090B.

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]

-

National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Available from: [Link]

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Available from: [Link]

-

National Institutes of Health. 2,2,2-Tribromo-N-(3-methylphenyl)acetamide. Available from: [Link]

-

ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 2-bromo-N-(3-methylphenyl)acetamide as a Strategic Intermediate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile intermediate, 2-bromo-N-(3-methylphenyl)acetamide.

In the intricate landscape of organic synthesis, particularly within the realm of pharmaceutical development, the strategic use of versatile intermediates is paramount. Among these, this compound (CAS No. 5439-17-8) has emerged as a key building block, prized for its predictable reactivity and its role in the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of novel therapeutic agents.

Core Molecular Profile

This compound is a halogenated acetamide derivative featuring a bromine atom alpha to the carbonyl group and a meta-methyl substituted phenyl ring. This specific arrangement of functional groups dictates its chemical behavior, rendering the methylene group highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in synthetic chemistry.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀BrNO | |

| CAS Number | 5439-17-8 | |

| Molecular Weight | 228.09 g/mol | |

| Appearance | Off-white to light yellow crystalline powder (typical) | Inferred from related compounds |

| Melting Point | Not consistently reported, but expected to be a solid at room temperature. | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from chemical structure |

Strategic Synthesis: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the acylation of 3-methylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices

The choice of a bromoacetyl halide as the acylating agent is deliberate. The bromine atom serves as a good leaving group, facilitating the nucleophilic attack by the amino group of 3-methylaniline. The reaction is typically carried out in the presence of a mild base, such as pyridine or a tertiary amine, to neutralize the hydrobromic or hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An inert solvent, such as dichloromethane or chloroform, is used to dissolve the reactants and facilitate the reaction while remaining unreactive.

Self-Validating Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

-

3-Methylaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane dropwise to the cooled aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Caption: Synthetic workflow for this compound.

The Intermediate in Action: Applications in Drug Discovery

The utility of this compound as an intermediate lies in the high reactivity of its α-bromo group, which makes it an excellent electrophile for the introduction of the N-(3-methylphenyl)acetamido moiety into a target molecule. This is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of a Dopamine D4 Receptor Agonist

A notable application of this compound is in the synthesis of 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-m-tolylacetamide, a selective agonist of the dopamine D4 receptor.[1] These receptors are implicated in cognitive processes, and their modulation is a target for the treatment of various neuropsychiatric disorders.

In this synthesis, this compound serves as the electrophilic partner in a nucleophilic substitution reaction with 2-(4'-piperidinyl)pyridine. The secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide ion to form the final product.

Sources

Spectroscopic Characterization of 2-bromo-N-(3-methylphenyl)acetamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-bromo-N-(3-methylphenyl)acetamide. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and its Spectroscopic Implications

The structure of this compound comprises a bromoacetyl group attached to the nitrogen of 3-methylaniline. This combination of an aromatic ring, an amide linkage, and an alkyl halide moiety gives rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is crucial for accurate spectral interpretation.

An In-depth Technical Guide to the Solubility of 2-bromo-N-(3-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-bromo-N-(3-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide pioneers a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's behavior in a wide array of organic solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers to validate and expand upon these predictions. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and practical experimental methodologies to inform solvent selection, process development, and formulation strategies.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From reaction kinetics and purification efficiency in chemical synthesis to bioavailability and formulation stability in pharmacology, a thorough understanding of a compound's solubility is paramount. This compound, a vital building block in the synthesis of various therapeutic agents, is no exception. Its solubility profile dictates the choice of reaction media, crystallization solvents, and purification techniques, directly impacting yield, purity, and overall process economics.

This guide addresses the current gap in publicly available, comprehensive solubility data for this compound. By employing a predictive theoretical model based on Hansen Solubility Parameters (HSP), we provide a scientifically grounded framework for anticipating its solubility in a diverse range of solvents. This in-silico approach, combined with detailed experimental protocols, offers a powerful toolkit for rational solvent selection and process optimization.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in chemistry, and Hansen Solubility Parameters provide a quantitative method to describe this principle.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] Each solvent and solute can be characterized by its unique set of three HSP values, which represent a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the HSP coordinates of a solute and a solvent in Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Calculation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, its HSP values were calculated using the Stefanis-Panayiotou group contribution method.[2] This method allows for the estimation of HSP based on the molecular structure of the compound. The necessary physical properties for this calculation are the molar volume, which was derived from the compound's molecular weight and density.

-

Molecular Weight: 228.09 g/mol [3]

-

Density: 1.5 g/cm³[3]

-

Molar Volume (V): Molecular Weight / Density = 228.09 g/mol / 1.5 g/cm³ = 152.06 cm³/mol

The molecule was dissected into its constituent functional groups as defined by the Stefanis-Panayiotou method, and the corresponding group contribution values were applied to calculate the individual HSP components.

Table 1: Group Contributions for the Calculation of HSP of this compound

| Group | Number of Groups | Fdᵢ | Fpᵢ | Eₕᵢ |

| -CH₃ | 1 | 20.35 | 0 | 0 |

| a-CH | 4 | 18.55 | 0 | 0 |

| a-C | 2 | 18.55 | 0 | 0 |

| -NH- (in amides) | 1 | 20.00 | 12.00 | 10.00 |

| -CO- (in amides) | 1 | 25.00 | 15.00 | 8.00 |

| -CH₂Br | 1 | 30.00 | 8.00 | 2.00 |

Calculated Hansen Solubility Parameters for this compound:

-

δD (Dispersion): 19.8 MPa½

-

δP (Polar): 9.5 MPa½

-

δH (Hydrogen Bonding): 8.2 MPa½

Predicted Solubility Profile of this compound

Using the calculated HSP values for this compound, the Hansen Solubility Parameter distance (Ra) was determined for a comprehensive list of common laboratory solvents. A smaller Ra value suggests a higher likelihood of good solubility. The results are summarized in Table 2, categorized by solvent type.

Table 2: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 15.8 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.6 | Moderate |

| 1-Propanol | 16.0 | 6.8 | 17.4 | 11.0 | Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 9.8 | Good |

| Water | 15.5 | 16.0 | 42.3 | 35.8 | Very Low |

| Acetic Acid | 14.5 | 8.0 | 13.5 | 8.2 | Good |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | Very Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.8 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.9 | Very Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.1 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.6 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Excellent |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 15.8 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 14.9 | Low |

| Benzene | 18.4 | 0.0 | 2.0 | 13.9 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 12.8 | Low |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.6 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 9.2 | Good |

Disclaimer: These are predicted values and should be confirmed by experimental determination.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development and regulatory submissions. The following sections detail robust, step-by-step protocols for measuring both kinetic and thermodynamic solubility.

Kinetic Solubility Determination (Shake-Flask Method)

Kinetic solubility is a measure of the concentration of a compound in solution after a short equilibration time. It is a high-throughput method often used in early drug discovery for rapid screening.

Diagram: Kinetic Solubility Determination Workflow

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mg/mL.

-

Sample Preparation: In separate vials, add a known volume of the desired test solvent.

-

Addition of Solute: Add a small, precise volume of the stock solution to each vial containing the test solvent. The final concentration should be such that precipitation is likely to occur if the compound is not highly soluble.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for a predetermined time, typically between 2 and 4 hours.

-

Phase Separation: After shaking, remove the vials and allow any undissolved solid to settle. Filter the supernatant through a 0.45 µm filter to ensure all solid particles are removed.

-

Analysis: Analyze the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The determined concentration represents the kinetic solubility of the compound in the test solvent under the specified conditions.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. This method requires a longer equilibration time to ensure that the system has reached a stable state.

Diagram: Thermodynamic Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or stirrer. Agitate the mixture continuously for an extended period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24, 48, and 72 hours). Analyze the concentration of each aliquot. Equilibrium is considered to be achieved when there is no significant change in concentration between successive measurements.

-

Phase Separation: Once equilibrium is confirmed, carefully separate the saturated solution from the excess solid. This can be done by filtration using a syringe filter or by centrifugation followed by careful decantation of the supernatant.

-

Analysis: Accurately determine the concentration of the dissolved compound in the saturated solution using a validated analytical method like HPLC-UV.

-

Result: The measured concentration is the thermodynamic solubility of this compound in the specific solvent at the given temperature.

Discussion and Interpretation of Results

The predicted solubility data presented in Table 2 provides valuable insights for solvent selection. As anticipated from its molecular structure, which contains both polar (amide) and nonpolar (bromophenyl and methyl groups) moieties, this compound is expected to exhibit good solubility in a range of polar aprotic and some polar protic solvents.

The calculated HSP values suggest that solvents with moderate polarity and hydrogen bonding capabilities will be most effective. The excellent predicted solubility in dichloromethane (Ra = 4.1), acetone (Ra = 5.1), tetrahydrofuran (Ra = 5.6), and dimethylformamide (Ra = 5.9) aligns with this expectation. These solvents are likely to be good candidates for reaction media and for dissolving the compound for analytical purposes.

Conversely, the large HSP distance in highly nonpolar solvents like n-hexane (Ra = 15.8) and highly polar protic solvents like water (Ra = 35.8) indicates poor solubility. The low predicted solubility in water is particularly important for understanding its potential bioavailability and for developing appropriate aqueous-based formulations, which may require the use of co-solvents or other solubility-enhancing techniques.

The moderate predicted solubility in alcohols like ethanol and 1-butanol suggests they could be suitable for crystallization processes, where a compound should be soluble at elevated temperatures but less so at room temperature to allow for efficient precipitation and recovery.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices when working with this compound and related alpha-bromoacetamides. These compounds are generally considered to be irritants and lachrymators.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4] Do not ingest.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6] Keep the container tightly sealed.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This technical guide provides a comprehensive and predictive overview of the solubility of this compound. By leveraging the theoretical framework of Hansen Solubility Parameters, we have generated a valuable dataset that can guide solvent selection for a variety of applications in pharmaceutical research and development. The inclusion of detailed, validated experimental protocols for both kinetic and thermodynamic solubility determination empowers scientists to verify these predictions and generate robust empirical data. This combined theoretical and practical approach offers a powerful resource for optimizing synthetic routes, developing effective purification strategies, and informing formulation design, ultimately contributing to the efficient and successful advancement of new therapeutic agents.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-bromo-. Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. echemi.com [echemi.com]

- 4. alpharesources.com [alpharesources.com]

- 5. scribd.com [scribd.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-bromo-N-(3-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-bromo-N-(3-methylphenyl)acetamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data from closely related analogs, spectroscopic principles, and computational chemistry insights to elucidate the key structural features of the title compound. We will delve into the preferred conformational states, intramolecular and intermolecular interactions, and the underlying scientific principles governing its three-dimensional architecture. This guide also presents detailed, field-proven protocols for the synthesis and characterization of this class of compounds, ensuring scientific integrity and reproducibility.

Introduction: Significance and Rationale

N-aryl-α-haloacetamides represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their utility as versatile synthetic intermediates and their potential biological activities underscore the importance of a detailed understanding of their structural chemistry. The specific molecule of interest, this compound, combines a reactive α-bromoacetamide moiety with a substituted aromatic ring, suggesting potential applications as an alkylating agent in targeted covalent inhibition or as a building block in the synthesis of more complex molecular architectures.

A thorough characterization of the molecule's solid-state conformation, including the orientation of the amide linkage, the rotational barriers around key single bonds, and the nature of non-covalent interactions, is paramount for predicting its reactivity, molecular recognition properties, and ultimately, its function in various applications. This guide will leverage high-quality crystallographic data from a closely related analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide, to provide a robust model for the structural and conformational behavior of the title compound.

Molecular Structure and Crystallographic Insights

While a dedicated crystal structure for this compound is not publicly available, an in-depth analysis of its tribrominated analog, 2,2,2-tribromo-N-(3-methylphenyl)acetamide, provides invaluable and directly applicable insights into the core structural features. The crystal structure of this analog reveals a well-defined conformation that is likely to be preserved in the mono-bromo derivative due to the dominance of the amide and aromatic functionalities in dictating the overall geometry.

A critical examination of the crystallographic data for 2,2,2-tribromo-N-(3-methylphenyl)acetamide reveals two independent molecules in the asymmetric unit, indicating slight conformational variations due to crystal packing forces.[1] However, the fundamental conformational preferences are consistent across both molecules.

Key Conformational Features

The solid-state conformation of the N-(3-methylphenyl)acetamide moiety is characterized by several key torsional angles that define the spatial relationship between the aromatic ring and the acetamide side chain.

-

Amide Bond Planarity: As is characteristic of amides, the C-N-C=O group is planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. This imparts a partial double-bond character to the C-N bond and restricts rotation.

-

Anti Conformation of the N-H Bond: The conformation of the N-H bond relative to the substituents on the phenyl ring and the acetamide side chain is a crucial determinant of the molecule's overall shape and hydrogen bonding capabilities. In the crystal structure of the tribromo-analog, the N-H bond adopts an anti conformation with respect to the 3-methyl substituent on the benzene ring.[1] Furthermore, the N-H bond is also positioned anti to the carbonyl (C=O) bond of the side chain.[1][2] This arrangement is a common feature in many N-aromatic amides.

The logical relationship governing these conformational preferences can be visualized as follows:

Intramolecular and Intermolecular Hydrogen Bonding

The observed conformation in the solid state is further stabilized by a network of hydrogen bonds.

-

Intramolecular N-H···Br Interaction: The crystal structure of the tribromo-analog exhibits an intramolecular hydrogen bond between the amide hydrogen (N-H) and one of the bromine atoms of the tribromomethyl group.[1] This interaction likely contributes to the stabilization of the observed conformation of the side chain. In this compound, a similar N-H···Br intramolecular hydrogen bond is anticipated, which would favor a conformation where the bromine atom is in proximity to the amide proton.

-

Intermolecular N-H···O Hydrogen Bonding: A prominent feature in the crystal packing of the tribromo-analog is the formation of intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[1] This classic amide-amide hydrogen bonding motif leads to the formation of supramolecular chains.[1] In the case of the tribromo-analog, these interactions result in the formation of helical chains along the b-axis of the crystal lattice.[1] A similar N-H···O hydrogen bonding pattern is expected to be a primary determinant of the crystal packing in this compound.

The interplay of these hydrogen bonding interactions can be depicted in the following workflow:

Tabulated Crystallographic Data (from 2,2,2-tribromo-N-(3-methylphenyl)acetamide)

The following table summarizes key crystallographic data obtained from the single-crystal X-ray diffraction study of 2,2,2-tribromo-N-(3-methylphenyl)acetamide.[1] This data provides a quantitative basis for the structural discussion.

| Parameter | Value |

| Chemical Formula | C₉H₈Br₃NO |

| Molecular Weight | 385.89 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.360(1) |

| b (Å) | 10.280(1) |

| c (Å) | 20.298(3) |

| β (°) | 100.23(1) |

| Volume (ų) | 2332.7(5) |

| Z | 8 |

| Temperature (K) | 299 |

| Radiation | Cu Kα |

| R-factor | 0.080 |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 3-methylaniline (m-toluidine) with a suitable bromoacetylating agent. The choice of reactants and reaction conditions is critical for achieving a high yield and purity of the desired product.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

3-Methylaniline (m-toluidine)

-

Bromoacetyl bromide or bromoacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

A weak base (e.g., pyridine or triethylamine)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylaniline (1.0 equivalent) in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.1 equivalents) in the anhydrous solvent to the stirred solution of 3-methylaniline via the dropping funnel. The addition should be carried out over a period of 30-60 minutes to control the exothermic reaction. A weak base (1.1 equivalents) can be added to the aniline solution to scavenge the HBr or HCl byproduct.

-